Benzyl (2-bromo-6-iodophenyl)carbamate

Description

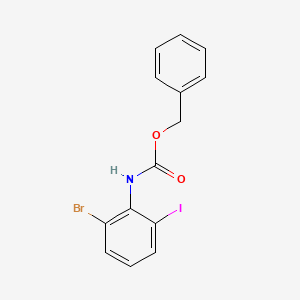

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrINO2 |

|---|---|

Molecular Weight |

432.05 g/mol |

IUPAC Name |

benzyl N-(2-bromo-6-iodophenyl)carbamate |

InChI |

InChI=1S/C14H11BrINO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

InChI Key |

VURDYCHCHCISIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2I)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Benzyl 2 Bromo 6 Iodophenyl Carbamate

Retrosynthetic Dissection of the Benzyl (B1604629) (2-bromo-6-iodophenyl)carbamate Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key bond formations.

The most logical retrosynthetic disconnection for Benzyl (2-bromo-6-iodophenyl)carbamate involves the cleavage of the carbamate (B1207046) bond. This bond is typically formed by the reaction of an amine with a chloroformate or a related carbonyl species. This leads to two primary precursors: 2-bromo-6-iodoaniline (B79515) and benzyl chloroformate.

A second key disconnection point is the carbon-nitrogen bond of the aniline (B41778) precursor, leading back to a di-halogenated benzene (B151609) derivative. However, the direct formation of the carbamate from the corresponding aniline is a more common and strategically sound approach.

| Disconnection | Precursors | Synthetic Transformation |

| Carbamate C-N bond | 2-bromo-6-iodoaniline, Benzyl chloroformate | Carbamate formation |

| Aryl C-N bond | 1-bromo-3-iodobenzene, Ammonia source | Nucleophilic aromatic substitution (less common) |

| Aryl C-Br bond | Benzyl (2-iodophenyl)carbamate | Bromination |

| Aryl C-I bond | Benzyl (2-bromophenyl)carbamate | Iodination |

This table outlines the primary retrosynthetic disconnections for this compound and the corresponding precursors and synthetic transformations.

The synthesis of the 2-bromo-6-iodoaniline precursor presents a significant challenge in regioselectivity. The ortho, ortho' di-halogenation pattern is not readily achieved through direct electrophilic halogenation of aniline due to the strong activating and directing effects of the amino group, which typically favors para and poly-halogenated products. Therefore, more advanced synthetic strategies are required to control the placement of the bromine and iodine atoms. These methods often involve the use of directing groups or sequential halogenation steps on a suitably protected or modified aniline precursor.

Construction of the 2-Bromo-6-iodophenyl Aromatic Moiety

The key to the synthesis of this compound lies in the regioselective construction of the 2-bromo-6-iodophenyl core. This section explores various methodologies to achieve this specific di-halogenation pattern.

Direct halogenation of anilines often leads to a mixture of products. nih.govthieme-connect.comacs.org To achieve the desired 2,6-di-halogenation pattern, the reactivity and directing effects of the aniline must be carefully controlled. This can be accomplished through various strategies, including the use of protecting groups and specialized halogenating agents. thieme-connect.comacs.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.gov In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position.

The carbamate group is an excellent directing group for ortho-metalation. acs.orgnih.govmdpi.com This strategy can be applied to the synthesis of this compound by starting with a mono-halogenated carbamate precursor. For instance, Benzyl (2-bromophenyl)carbamate could be subjected to ortho-lithiation followed by quenching with an iodine source to install the iodine atom at the 6-position. Similarly, starting with Benzyl (2-iodophenyl)carbamate, a bromine atom can be introduced at the 6-position. This sequential approach provides excellent control over the regiochemistry of the di-halogenation. thieme-connect.comresearchgate.net

Reaction Scheme: Ortho-Directed Iodination of a Carbamate Precursor

Starting Material: Benzyl (2-bromophenyl)carbamate

Reagents:

sec-Butyllithium (s-BuLi) / TMEDA (tetramethylethylenediamine)

Iodine (I₂) or other electrophilic iodine source

Product: this compound

This table outlines a representative reaction scheme for the synthesis of the target molecule using an ortho-directed metalation strategy.

Another effective method for regioselective halogenation involves the use of boron-containing intermediates. nih.govchemrxiv.orgrsc.org In this approach, a C-H bond on the aromatic ring is first converted to a C-B bond through a borylation reaction. The boron group can then be replaced by a halogen atom in a subsequent step. This strategy offers a high degree of regiocontrol, as the borylation reaction can be directed by various functional groups. chalmers.sechemrxiv.org

For the synthesis of the 2-bromo-6-iodophenyl moiety, a suitable aniline derivative could first be borylated at the 2-position. Subsequent halogenation at the 6-position could be followed by a halodeboronation to install the second halogen atom. The order of halogen introduction would depend on the specific directing effects and reaction conditions. This methodology provides a powerful alternative to directed metalation for achieving specific di-halogenation patterns. chemrxiv.orgrsc.org

Regioselective Halogenation of Anilines and Related Aromatic Precursors

Diazotization and Halogenation Sequences for Aryl Halide Formation

The transformation of an aromatic amine into an aryl halide is a fundamental process in organic synthesis, often accomplished through a diazotization-halogenation sequence. This classic method, known as the Sandmeyer reaction, involves the conversion of a primary aromatic amine, such as aniline, into a diazonium salt intermediate. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

The resulting diazonium salt is highly versatile. The diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a variety of nucleophiles, including halides. For instance, treatment of the diazonium salt with copper(I) bromide or copper(I) iodide introduces bromine or iodine, respectively, onto the aromatic ring at the position of the former amino group.

A proposed mechanism for a related metal-free synthesis suggests that the diazonium salt can undergo a single-electron transfer, leading to the formation of an aryl radical. This radical then abstracts a halogen atom from a halogen source to yield the final aryl halide product. This method represents a convenient alternative to the classic Sandmeyer reaction, offering advantages such as short reaction times and simple workup procedures.

Chemoselective Introduction of Ortho-Bromine and Ortho-Iodine Substituents

Achieving specific disubstitution patterns, such as the 2-bromo-6-iodo arrangement on an aniline ring, presents a significant synthetic challenge due to the directing effects of the amino group. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. Consequently, direct halogenation of aniline with reagents like bromine water typically leads to the formation of the 2,4,6-tribromoaniline (B120722) product.

To achieve selective ortho-dihalogenation with two different halogens, a sequential strategy is necessary. This involves the introduction of one halogen, followed by the introduction of the second. The starting material for such a sequence is often a pre-substituted aniline, for example, 2-bromoaniline (B46623) or 2-iodoaniline (B362364).

One viable route starts with the iodination of 2-bromoaniline. Directing the iodine to the vacant ortho position (the 6-position) requires careful selection of reagents and conditions to overcome the steric hindrance from the adjacent bromine atom and the electronic preference for the para position. Similarly, one could start with 2-iodoaniline and perform a selective bromination at the 6-position. The synthesis of the key intermediate, 2-bromo-6-iodoaniline, has been reported in the literature, making it a viable precursor for the final carbamate formation step. rsc.orgcymitquimica.comsigmaaldrich.comambeed.com

Modern methods for regioselective halogenation often employ transition-metal catalysis. For instance, copper- and palladium-catalyzed C-H activation strategies have been developed for the direct ortho-halogenation of anilines, often requiring the use of a directing group to achieve high selectivity. nih.govacs.orgrsc.org These advanced techniques can provide access to specifically halogenated anilines that are difficult to obtain through classical electrophilic substitution.

Formation of the Benzyl Carbamate Linkage

The benzyl carbamate group, often referred to as a carboxybenzyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. Its formation involves the reaction of an amine with a suitable benzyl-containing carbonyl electrophile.

Introduction of the Benzyl Carbamate Protecting Group on Halogenated Anilines

The most common method for introducing the benzyl carbamate group onto a halogenated aniline, such as 2-bromo-6-iodoaniline, is through acylation with benzyl chloroformate (C₈H₇ClO₂). ontosight.ai The aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. researchgate.netncert.nic.in This reaction is a type of nucleophilic acyl substitution.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate or sodium hydroxide. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. ncert.nic.in The reactivity of the aniline is influenced by the electronic nature of its substituents; electron-withdrawing groups, such as halogens, decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for the reaction to proceed efficiently. researchgate.net

The successful synthesis of benzyl carbamates from anilines and benzyl chloroformate depends on the careful optimization of reaction parameters. The choice of solvent, base, temperature, and reaction time can significantly impact the yield and purity of the desired product.

| Parameter | Condition | Rationale / Notes |

| Reagent | Benzyl Chloroformate | A common and effective reagent for introducing the Cbz group. ontosight.aiorgsyn.org |

| Substrate | Halogenated Aniline | The nucleophilicity is reduced by electron-withdrawing halogens. researchgate.net |

| Base | Aqueous NaOH, Na₂CO₃, Pyridine | Neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. ncert.nic.in |

| Solvent | Toluene, Dichloromethane (B109758), Water | The choice depends on the solubility of the substrates and reagents. Biphasic systems are sometimes employed. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a low temperature to control the initial exothermic reaction, then allowed to warm. |

| Reaction Time | 30 minutes to several hours | Monitored by techniques like TLC to determine completion. |

This table presents a generalized summary of typical reaction conditions. Specific optimizations are often required for different substrates.

Studies have shown that for anilines bearing electron-withdrawing groups, particularly at the ortho position, the reaction conditions must be carefully controlled to favor the formation of the desired N-carbobenzyloxy (CBZ) product over other potential side products. researchgate.net

The formation of a benzyl carbamate from an aniline and benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated carbamate is then deprotonated by a base present in the reaction mixture (e.g., pyridine, hydroxide, or another molecule of aniline) to yield the final, neutral benzyl carbamate product and the corresponding acid salt.

This mechanism is a classic example of an addition-elimination pathway common to carboxylic acid derivatives.

Integrated Synthetic Pathways for this compound

A plausible synthetic route is outlined below:

Step 1: Iodination of 2-Bromoaniline. The synthesis can commence with commercially available 2-bromoaniline. A regioselective iodination is performed to introduce an iodine atom at the C-6 position. This step is critical for establishing the correct substitution pattern and may require specialized iodinating agents and catalysts to achieve the desired ortho-substitution.

Step 2: Formation of the Benzyl Carbamate. The resulting 2-bromo-6-iodoaniline is then reacted with benzyl chloroformate. rsc.org This reaction is conducted in the presence of a suitable base (e.g., sodium carbonate) in an appropriate solvent system. The nucleophilic amino group of the dihalogenated aniline attacks the benzyl chloroformate, leading to the formation of the target molecule, this compound, after neutralization of the HCl byproduct.

This multi-step sequence highlights the importance of controlling regioselectivity in the halogenation steps to successfully prepare the precisely substituted aniline precursor required for the final carbamoylation reaction.

Multi-Step Synthetic Sequences from Commercially Available Starting Materials

A practical and reliable approach to the synthesis of this compound involves a direct, multi-step sequence starting from readily available precursors. The key starting material for this route is 2-bromo-6-iodoaniline, which is commercially available. sigmaaldrich.com This aniline derivative possesses the required ortho, ortho'-dihalogen substitution pattern.

The most straightforward synthetic transformation is the acylation of the amino group of 2-bromo-6-iodoaniline with a suitable benzylating agent that introduces the carbamate moiety. Benzyl chloroformate is the reagent of choice for this purpose, leading to the formation of the desired N-aryl carbamate. This reaction is a well-established method for the protection of amines as their benzyloxycarbonyl (Cbz or Z) derivatives.

The reaction proceeds via nucleophilic attack of the amino group of 2-bromo-6-iodoaniline on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0 °C to room temperature.

While this method is generally effective, the reaction of benzyl chloroformate with certain substituted anilines can sometimes yield a mixture of the desired carbamate (N-carbobenzyloxy product) and the N-benzylated compound as a byproduct. researchgate.net For instance, the reaction with 2-bromoaniline has been reported to produce a mixture of both products. researchgate.net However, for anilines with significant steric hindrance around the amino group, as is the case with 2-bromo-6-iodoaniline, the formation of the carbamate is generally favored.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagent | Product |

| 1 | 2-Bromo-6-iodoaniline | Benzyl chloroformate | This compound |

Detailed research findings on the precise yield and reaction conditions for this specific transformation are not extensively reported in publicly available literature, but the general methodology is well-precedented in organic synthesis.

Development of Convergent or One-Pot Methodologies for Halogenated Aryl Carbamate Formation

One potential approach involves the in situ generation of a reactive intermediate from the aniline, which is then trapped by a benzylating agent. For instance, a one-pot procedure for the synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols. organic-chemistry.orgresearchgate.net A conceptually similar strategy for N-aryl carbamates could be envisioned, although the direct reaction with benzyl alcohol might be less favorable.

A more promising one-pot strategy could involve the use of coupling reagents that facilitate the direct formation of the carbamate bond from the aniline, a source of the carbonyl group, and benzyl alcohol. For example, methods utilizing propanephosphonic acid anhydride (B1165640) (T3P) as a benign coupling reagent have been developed for the synthesis of O-aryl carbamates from phenols, primary amines, and carbon dioxide at atmospheric pressure and room temperature. researchgate.net Adapting such a system to incorporate benzyl alcohol could provide a direct and environmentally friendly route to the target molecule.

Another convergent approach could involve the synthesis of a dihalogenated phenyl isocyanate as a key intermediate. This could potentially be generated in situ from 2-bromo-6-iodoaniline and a phosgene (B1210022) equivalent, followed by the addition of benzyl alcohol to furnish the desired carbamate. However, the use of highly toxic phosgene or its derivatives is a significant drawback of this approach. nih.gov

More contemporary methods for carbamate synthesis avoid the use of phosgene. For example, hindered O-tert-alkyl N-arylcarbamates have been prepared by reacting arylamines with aryl tert-alkyl carbonates in the presence of a strong base. nih.gov A similar strategy employing a benzyl aryl carbonate could potentially be developed for the synthesis of this compound.

These potential one-pot or convergent strategies, while theoretically advantageous in terms of step economy, would require significant optimization to achieve high yields and selectivity for a sterically hindered and electronically complex substrate like 2-bromo-6-iodoaniline. The multi-step approach, despite being more linear, offers a more predictable and likely higher-yielding route based on current established methodologies.

Reactivity and Mechanistic Investigations of Benzyl 2 Bromo 6 Iodophenyl Carbamate

Reactivity Profile of the Carbamate (B1207046) Moiety within a Highly Halogenated Aryl System

The benzyl (B1604629) carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines due to its general stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.com In the context of the 2-bromo-6-iodophenyl system, its reactivity is significantly modulated by the electronic and steric properties of the ortho-halogen substituents.

The stability of a carbamate is influenced by several factors, including resonance, the electronic nature of its substituents, and the reaction conditions employed for deprotection. The carbamate functional group itself is stabilized by delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and restricts free rotation. nih.gov

Standard deprotection of a benzyl carbamate is often achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond. total-synthesis.comorganic-chemistry.org However, the presence of aryl halides on the ring complicates this approach, as catalytic hydrogenation can also lead to competitive dehalogenation. Alternative methods for Cbz cleavage include strong acids or Lewis acids, though harsh acidic conditions can sometimes be non-selective. total-synthesis.comresearchgate.net Nucleophilic deprotection protocols have also been developed for substrates that are sensitive to traditional hydrogenolysis or acid-mediated conditions. organic-chemistry.orgresearchgate.net The choice of a deprotection strategy for Benzyl (2-bromo-6-iodophenyl)carbamate would require careful optimization to achieve selective cleavage of the carbamate without disturbing the C-Br or C-I bonds.

| Factor | Influence on Stability | Implication for Deprotection |

|---|---|---|

| Resonance | The delocalization of the nitrogen lone pair into the carbonyl group provides significant stability to the carbamate linkage. nih.gov | Requires specific and energetic conditions (e.g., catalysis, strong acids) to break the stable C-O or C-N bond. |

| Catalytic Hydrogenolysis | Stable to these conditions until a catalyst (e.g., Pd/C) and hydrogen source are introduced. total-synthesis.com | Standard method for Cbz removal, but risks concurrent dehalogenation of the aryl ring. researchgate.net |

| Acidic Conditions | Generally stable to moderate acid, but can be cleaved by strong acids like HBr or Lewis acids. total-synthesis.com | Offers an alternative to hydrogenation, but selectivity can be a challenge with other acid-sensitive groups. |

| Nucleophilic Attack | The carbonyl carbon is susceptible to nucleophilic attack, though less so than in esters. | Specific nucleophilic reagents can be employed for cleavage under milder, non-reductive conditions. organic-chemistry.orgresearchgate.net |

The presence of bromine and iodine atoms at the ortho positions of the aryl ring exerts profound electronic and steric effects on the adjacent carbamate moiety.

Electronic Influence: Halogens are electron-withdrawing through the inductive effect (sigma-withdrawal) but can act as weak pi-donors through resonance due to their lone pairs. masterorganicchemistry.com In this system, the strong inductive effect from two ortho-halogens decreases the electron density of the aromatic ring and, consequently, the nitrogen atom of the carbamate. This reduction in electron density can enhance the stability of the carbamate C-N bond by making the nitrogen lone pair less available for cleavage-initiating reactions.

Steric Influence: The steric bulk of the ortho-substituents, particularly the large iodine atom, physically hinders the approach of reagents to the carbamate group. researchgate.net This steric hindrance can significantly increase the kinetic stability of the carbamate, making it more resistant to both chemical and enzymatic cleavage compared to an un-substituted analogue. Any reaction at the carbamate's carbonyl center or N-H bond would be sterically impeded, requiring more forcing conditions or specialized reagents to proceed. These steric and electronic factors combine to make the carbamate in this specific molecule unusually stable. researchgate.netlibretexts.org

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive Effect (Electronic) | Strong electron withdrawal by both Br and I reduces electron density on the carbamate nitrogen. masterorganicchemistry.com | Increases the stability of the carbamate group; may hinder reactions that require a nucleophilic nitrogen. |

| Resonance Effect (Electronic) | Lone pairs on halogens can donate into the ring, partially offsetting the inductive effect. masterorganicchemistry.com | This effect is generally weaker than induction for halogens and has a minor impact on carbamate stability. |

| Steric Hindrance | The large size of the Br and especially the I atom physically blocks access to the carbamate linkage. researchgate.net | Significantly retards the rate of deprotection reactions by sterically shielding the reactive sites from attack. |

Differential Reactivity of the Aryl Halides (Bromine and Iodine)

A key feature of this compound is the presence of two different halogens on the aromatic ring. In transition metal-catalyzed cross-coupling reactions, aryl iodides are substantially more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orgresearchgate.net This reactivity difference (C-I > C-Br >> C-Cl) is fundamental to their selective functionalization. The disparity stems primarily from the difference in the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved by a metal catalyst during the oxidative addition step.

The differential reactivity of the C-I and C-Br bonds allows for the chemoselective functionalization of the aryl ring. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, serves as a prime example of this principle. wikipedia.orgmdpi.com By carefully controlling the reaction conditions, it is possible to selectively couple an alkyne at the C-I position while leaving the C-Br bond untouched for subsequent transformations. researchgate.net This stepwise functionalization makes the molecule a valuable building block in the synthesis of complex, highly substituted aromatic compounds.

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is typically the rate-determining step and is highly sensitive to the nature of the halogen. The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition much more readily and often under milder conditions (e.g., lower temperatures). wikipedia.orgresearchgate.net This kinetic preference ensures that the reaction occurs exclusively at the iodo-substituted position when both are present. For instance, Sonogashira couplings involving aryl iodides can often proceed at room temperature, whereas analogous reactions with aryl bromides typically require heating. wikipedia.org

| Aryl Halide (Ar-X) | Relative Bond Strength (kcal/mol) | Relative Rate of Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| Ar-I | ~65 | Fastest | Mild (e.g., room temperature). wikipedia.org |

| Ar-Br | ~81 | Intermediate | Moderate (e.g., heating required). wikipedia.org |

| Ar-Cl | ~96 | Slowest | Harsh (e.g., high temperatures, specialized ligands). researchgate.net |

The principle of selective C-I bond activation is not limited to the Sonogashira reaction but is a general feature of many palladium-catalyzed cross-coupling reactions. rsc.org These powerful synthetic tools are widely used for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgmit.edusemanticscholar.org

C-C Bond Formation: Reactions such as the Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes) couplings can all be performed selectively at the C-I position of this compound. This allows for the introduction of a wide variety of carbon-based substituents.

C-Heteroatom Bond Formation: Similarly, reactions like the Buchwald-Hartwig amination (for C-N bonds), Buchwald-Hartwig etherification (for C-O bonds), and related C-P or C-S bond-forming reactions also show a strong preference for the more reactive aryl iodide. mit.edunih.govrsc.org

This predictable chemoselectivity allows for a modular approach to synthesis, where the iodine can be displaced in a first coupling reaction, and the resulting product, still containing the C-Br bond, can be used in a second, different coupling reaction to build molecular complexity in a controlled and efficient manner.

Exploration of Nucleophilic Aromatic Substitution Pathways

The investigation into the nucleophilic aromatic substitution (SNAr) pathways of this compound reveals a complex interplay of electronic effects and leaving group abilities. The substitution pattern of the aromatic ring, featuring two different halogen atoms ortho to a carbamate group, presents distinct possibilities for reaction regioselectivity. Generally, SNAr reactions proceed via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgjove.com

In the case of this compound, the carbamate group itself is not a powerful activating group for SNAr in the way that a nitro group is. However, its inductive electron-withdrawing effect can still influence the electrophilicity of the ipso-carbons. The reaction's progression is also heavily dependent on the nature of the leaving group. In many SNAr reactions, fluoride (B91410) is surprisingly the best leaving group, followed by chloride, bromide, and then iodide. youtube.commasterorganicchemistry.com This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the strong polarization of the carbon-fluorine bond. youtube.com

However, for heavier halogens like bromine and iodine, computational studies on other aromatic systems have suggested that the reaction may proceed through a concerted mechanism (cSNAr) rather than a stepwise addition-elimination pathway involving a stable Meisenheimer intermediate. nih.gov

When considering the regioselectivity of nucleophilic attack on this compound, several factors must be weighed:

Carbon-Halogen Bond Strength: The C-I bond is weaker than the C-Br bond, which would suggest that iodide is a better leaving group if bond-breaking is significant in the rate-determining step.

Electronegativity and Inductive Effects: Bromine is more electronegative than iodine, leading to a more polarized C-Br bond and a more electrophilic carbon atom at the 2-position compared to the 6-position. This would favor nucleophilic attack at the carbon bearing the bromine atom.

Given these competing factors, the reaction conditions, including the nature of the nucleophile and solvent, would likely play a critical role in determining which halogen is substituted. Without direct experimental studies on this specific molecule, predictions must be based on these general principles. For instance, a reaction where the initial attack is the slow step might favor substitution at the more electrophilic C-Br position. Conversely, if the stability of the leaving group is more critical to the transition state, substitution of the iodide might be preferred.

Another potential, though less likely, pathway under conditions involving extremely strong bases (like NaNH₂) would be an elimination-addition mechanism proceeding through a benzyne intermediate. youtube.com This would involve deprotonation of one of the ring hydrogens, followed by elimination of a halide to form a highly reactive benzyne, which is then attacked by the nucleophile. The regioselectivity in such cases is governed by the stability of the benzyne intermediate and the subsequent nucleophilic addition. stackexchange.com

| Reaction Pathway | Key Characteristics | Relevance to this compound |

| Addition-Elimination (SNAr) | Proceeds via a stabilized Meisenheimer intermediate. libretexts.org Favored by strong electron-withdrawing groups. libretexts.org | The carbamate group provides some activation. Regioselectivity depends on the balance between C-Br bond polarization and C-I bond weakness. |

| Concerted (cSNAr) | A single-step displacement. Suggested for less-activated systems with heavier halogens (Br, I). nih.gov | This is a plausible pathway, potentially competing with the stepwise mechanism. |

| Elimination-Addition (Benzyne) | Involves a benzyne intermediate. Requires a very strong base. youtube.com | Less likely under standard nucleophilic substitution conditions but possible with reagents like sodium amide. |

Elucidation of Reaction Mechanisms Involving this compound

Mechanistic Role of the Carbamate as a Directed Metalation Group (DMG) in Ortho-Functionalization

The carbamate functional group is well-established as a potent directed metalation group (DMG) in the field of organic synthesis. This capability allows for the regioselective deprotonation of an aromatic ring at a position ortho to the DMG, facilitating the introduction of a wide array of electrophiles. In this compound, the carbamate group directs the metalation, typically with a strong organolithium base such as n-butyllithium or sec-butyllithium, to one of its adjacent ortho positions.

The general mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atoms of the carbamate group. This pre-coordination complex positions the alkyl base in close proximity to the ortho-protons of the aromatic ring, thereby lowering the activation energy for deprotonation at that site. Given the substitution pattern of this compound, the two ortho positions relative to the carbamate are occupied by a bromine atom and an iodine atom. Therefore, directed ortho-metalation via deprotonation is not feasible. Instead, the interaction with an organolithium reagent would be expected to lead to a lithium-halogen exchange reaction. The C-I bond is significantly more polarized and weaker than the C-Br bond, making the iodine atom the primary site for lithium-halogen exchange. This process is extremely fast, often occurring at very low temperatures (e.g., -78 °C), to generate a new organolithium species, Benzyl (2-bromo-6-lithiophenyl)carbamate. This intermediate can then be trapped with various electrophiles to introduce functionality at the 6-position.

Ligand-Accelerated or Autocatalytic Processes in Organolithium Chemistry

The efficiency and rate of reactions involving organolithium reagents are often profoundly influenced by the presence of coordinating ligands. In the context of directed metalation and lithium-halogen exchange, additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently employed. TMEDA is a bidentate Lewis base that chelates to the lithium ion, breaking down the oligomeric aggregates in which organolithium reagents typically exist in solution. This deaggregation increases the basicity and reactivity of the organolithium species, thereby accelerating the rate of metalation or halogen exchange. While specific kinetic studies on this compound may not be widely reported, the use of TMEDA would be a standard and expected practice to enhance the rate and efficiency of the lithium-iodine exchange.

Autocatalysis in organolithium chemistry is a more complex phenomenon where a product of the reaction acts as a catalyst for its own formation. This can lead to a reaction profile that starts slowly and then rapidly accelerates as the catalytic product accumulates. In the context of the lithiation of this specific carbamate, an autocatalytic cycle is not a commonly expected pathway. However, complex reaction dynamics can arise from the interplay between different aggregated and solvated organolithium species in solution.

Characterization of Intermediate Organometallic Species

The direct characterization of the organometallic intermediates generated from this compound is crucial for understanding the reaction mechanism. The primary intermediate, Benzyl (2-bromo-6-lithiophenyl)carbamate, is a transient and highly reactive species. Its characterization typically relies on indirect methods, such as trapping with a known electrophile (e.g., CO₂, aldehydes, or alkyl halides) and analyzing the resulting stable product to confirm the position of the lithium atom.

More advanced techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, can provide direct structural information. By running the reaction at temperatures low enough to prevent decomposition or further reaction, it is possible to observe the signals corresponding to the lithiated species. For instance, ¹³C NMR would show a significant upfield shift for the carbon atom bonded to lithium, and scalar couplings between carbon and lithium isotopes (⁶Li or ⁷Li) might be observable. Two-dimensional NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), could reveal through-space proximity between the lithium atom and protons on the carbamate's benzyl group or the aromatic ring, confirming the structure of the intermediate complex. While crystallographic data for this specific intermediate may be elusive due to its instability, such studies on analogous, more stable lithiated carbamates have provided invaluable insights into their solid-state structures, which often exist as dimers or higher-order aggregates.

Studies on Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The structure of this compound, with reactive halogen atoms positioned ortho to a nucleophilic nitrogen (after a potential deprotonation or within a transition metal catalytic cycle), makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest as they provide efficient routes to complex molecular architectures found in many pharmaceuticals and natural products.

One common strategy involves the generation of the aryllithium intermediate via lithium-iodine exchange, as discussed previously. This highly nucleophilic intermediate can then, in principle, undergo intramolecular cyclization. However, a direct SNAr-type displacement of the adjacent bromide by the lithiated carbon is generally difficult. A more viable pathway involves transition metal catalysis, particularly with palladium or copper.

For example, a palladium-catalyzed intramolecular C-N cross-coupling reaction could be envisioned. In such a process, oxidative addition of the palladium(0) catalyst into the C-I or C-Br bond would form an arylpalladium(II) intermediate. The choice of which C-X bond reacts first is crucial and can often be controlled by reaction conditions. Typically, the C-I bond is more reactive towards oxidative addition. Following this, the nitrogen atom of the carbamate could act as an intramolecular nucleophile, attacking the palladium-bound carbon to forge the new C-N bond and close the ring. Subsequent reductive elimination would regenerate the palladium(0) catalyst and yield the fused heterocyclic product, likely a benzoxazinone or a related structure, depending on the exact reaction pathway and any subsequent transformations. The benzyl group on the carbamate could also play a role or be cleaved under the reaction conditions.

Another approach could involve a radical cyclization mechanism. Treatment of the dihalo-carbamate with a radical initiator could lead to the formation of an aryl radical, which could then cyclize onto the carbamate moiety. These types of reactions provide powerful methods for constructing fused ring systems that are otherwise challenging to synthesize.

Stereoelectronic Effects and Their Impact on Regioselectivity and Reaction Outcomes

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the reactivity and stability of a molecule, are critical in dictating the outcomes of reactions involving this compound. The regioselectivity of various transformations, from metal-halogen exchange to potential cyclization reactions, is governed by the interplay of these effects.

The primary point of regioselectivity in this molecule is the differentiation between the bromine and iodine substituents. The following stereoelectronic factors are at play:

Inductive Effects: The carbamate group exerts a moderate electron-withdrawing inductive effect (-I), which influences the acidity of adjacent C-H bonds and the electrophilicity of the ipso-carbons. Bromine is more electronegative than iodine, making the C2-position more electron-deficient than the C6-position. This can influence the site of attack in reactions sensitive to charge distribution.

Orbital Overlap and Bond Strength: The C-I bond is longer and weaker than the C-Br bond. The larger, more diffuse orbitals of iodine lead to poorer C(sp²)-I(5p) overlap compared to C(sp²)-Br(4p) overlap. This difference is a key factor in the preferential cleavage of the C-I bond in reactions like lithium-halogen exchange and the oxidative addition step of many transition metal-catalyzed cross-coupling reactions. The lower bond dissociation energy of the C-I bond makes it the kinetically favored site for these transformations.

Steric Effects: The iodine atom is significantly larger than the bromine atom. This steric bulk can influence the approach of reagents. For example, in a directed metalation scenario, a bulky base might be hindered from approaching a proton adjacent to the large iodine atom. In the case of this compound, this steric hindrance further favors lithium-halogen exchange at the more accessible iodine position over any potential deprotonation at the C-H positions.

The regiochemical outcome of a reaction is thus a result of these competing effects. In the vast majority of cases involving dihaloarenes with different halogens, reactions that involve the breaking of a carbon-halogen bond (e.g., Suzuki, Heck, Sonogashira couplings, or lithium-halogen exchange) will occur selectively at the C-I bond. This is a well-established principle in organic synthesis and is a direct consequence of the stereoelectronic properties of the carbon-halogen bonds.

| Effect | Influence on C-Br Bond | Influence on C-I Bond | Predicted Regioselective Outcome |

| Inductive Effect | Higher positive partial charge on Carbon | Lower positive partial charge on Carbon | Favors nucleophilic attack at C-Br |

| Bond Strength | Stronger, shorter bond | Weaker, longer bond | Favors cleavage of C-I bond |

| Steric Hindrance | Less bulky | More bulky | Can hinder attack at or near the C-I position |

Applications of Benzyl 2 Bromo 6 Iodophenyl Carbamate As a Strategic Synthetic Intermediate

Precursor for the Diverse Synthesis of Polysubstituted Aromatic and Heteroaromatic Compounds

The presence of both an iodide and a bromide on the same aromatic ring is the cornerstone of the utility of Benzyl (B1604629) (2-bromo-6-iodophenyl)carbamate. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference enables chemists to perform selective functionalization at the C-I position while leaving the C-Br position intact for subsequent chemical manipulation.

The synthesis of the indole (B1671886) nucleus is a major focus in heterocyclic chemistry due to its presence in a vast number of biologically active compounds. mdpi.com Benzyl (2-bromo-6-iodophenyl)carbamate is an excellent precursor for creating substituted indoles through a chemoselective Sonogashira coupling followed by an intramolecular cyclization. exlibrisgroup.comuaeh.edu.mx

The synthesis of substituted indoles from this compound proceeds via a two-step sequence that masterfully controls the regiochemistry. The first step involves a palladium-catalyzed Sonogashira coupling reaction between the carbamate (B1207046) and a terminal alkyne. Due to the higher reactivity of the C-I bond, the coupling occurs exclusively at the iodine-bearing carbon. exlibrisgroup.comuaeh.edu.mx This step selectively introduces an alkynyl substituent, which is essential for forming the pyrrole (B145914) ring of the indole.

The resulting intermediate, a benzyl (2-bromo-6-alkynylphenyl)carbamate, is then subjected to a cyclization reaction. This is typically induced by a reagent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which promotes a 5-endo-dig cyclization. exlibrisgroup.comuaeh.edu.mx The nitrogen atom of the carbamate attacks the internal carbon of the alkyne, forming the five-membered ring characteristic of the indole scaffold. This process yields a 1-(benzyloxycarbonyl)-7-bromo-2-substituted-indole. The substituent at the 2-position of the indole is determined by the specific alkyne used in the initial Sonogashira reaction, allowing for the introduction of a wide variety of functional groups (e.g., aryl, alkyl, silyl) with high regioselectivity. The bromine atom remains at the 7-position, serving as a synthetic handle for further diversification.

This synthetic strategy provides a direct route to novel halogenated indoles, specifically 7-bromoindole (B1273607) derivatives. Halogenated indoles are a significant class of compounds found in marine natural products and are known to possess a range of biological activities. nih.gov The method allows for the synthesis of various 7-bromo-2-arylindoles by simply changing the arylacetylene coupling partner. exlibrisgroup.comuaeh.edu.mx

The retention of the bromine atom at the C-7 position is a key feature of this methodology. This bromine can be used in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck reactions) to introduce additional diversity, leading to the creation of complex, polysubstituted indole analogues that would be difficult to access through other synthetic routes.

| Arylacetylene Reactant | Resulting 2-Aryl-7-bromoindole Derivative (after Cbz deprotection) |

| Phenylacetylene | 7-Bromo-2-phenyl-1H-indole |

| 4-Methoxyphenylacetylene | 7-Bromo-2-(4-methoxyphenyl)-1H-indole |

| 4-Chlorophenylacetylene | 7-Bromo-2-(4-chlorophenyl)-1H-indole |

| 1-Ethynyl-4-(trifluoromethyl)benzene | 7-Bromo-2-(4-(trifluoromethyl)phenyl)-1H-indole |

| 3-Ethynylpyridine | 7-Bromo-2-(pyridin-3-yl)-1H-indole |

This table illustrates representative products based on the described synthetic methodology. The initial product is the N-Cbz protected indole, which can be easily deprotected.

In addition to indoles, the strategic placement of reactive handles on this compound allows for its potential use in the synthesis of other important heterocyclic systems, such as benzofurans. The synthesis of benzofurans often involves the intramolecular cyclization of an ortho-substituted phenol. nih.govorganic-chemistry.org

A plausible synthetic route would begin with the selective Sonogashira coupling of the carbamate with a suitable terminal alkyne, such as propargyl alcohol, at the C-I position. The resulting (2-bromo-6-(3-hydroxyprop-1-yn-1-yl)phenyl)carbamate intermediate possesses both the necessary oxygen nucleophile and the C-Br electrophilic site. Subsequent base- or metal-catalyzed intramolecular cyclization (O-arylation) would involve the attack of the hydroxyl group onto the carbon bearing the bromine atom, leading to the formation of the benzofuran (B130515) ring system. This domino reaction sequence, combining intermolecular coupling with an intramolecular cyclization, provides an efficient pathway to functionalized benzofurans. organic-chemistry.org The carbamate group could then be hydrolyzed and the resulting aminobenzofuran could be used for further derivatization.

Construction of Substituted Indole Derivatives

Building Block for the Modular Assembly of Complex Molecular Architectures

The concept of modular assembly, where complex molecules are built by sequentially or concurrently joining smaller, well-defined building blocks, is a central theme in modern organic synthesis. This compound is an ideal building block for such strategies due to its orthogonally reactive sites.

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all components, offer a powerful tool for rapidly generating molecular complexity. nih.gov The distinct reactivity of the C-I and C-Br bonds in this compound makes it an excellent candidate for integration into sequential, one-pot MCR-like platforms.

For instance, a synthetic chemist could design a one-pot sequence where the carbamate first undergoes a highly selective, palladium-catalyzed Sonogashira coupling with an alkyne (Component 2) at the C-I position. Upon completion, a different catalyst or set of conditions could be introduced into the same pot to initiate a Suzuki coupling of a boronic acid (Component 3) at the remaining C-Br position. This would assemble three distinct building blocks onto the aniline (B41778) core. A final reaction, such as an acid-catalyzed cyclization, could then be triggered to construct a complex heterocyclic system. This modular approach allows for the rapid generation of a library of complex compounds by simply varying the alkyne and boronic acid components, accelerating the discovery of new chemical entities for various applications. nih.gov

Scaffold for Subsequent Elaborations through Advanced Cross-Coupling or Substitution Reactions

The 2-bromo-6-iodo substitution pattern on the phenyl ring is the key feature that defines this compound as an exceptional scaffold for synthetic elaborations. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility in sequential cross-coupling reactions. In transition metal-catalyzed reactions, particularly those employing palladium catalysts, the C-I bond is substantially more susceptible to oxidative addition than the C-Br bond. This reactivity differential allows for chemoselective functionalization at the C6 position (iodine) while leaving the C2 position (bromine) untouched and available for a subsequent, distinct transformation. nih.gov

This stepwise functionalization strategy enables the programmed introduction of two different substituents onto the aromatic core. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond to form a new carbon-carbon bond with an aryl or vinyl boronic acid. Following this initial reaction, the remaining C-Br bond can be subjected to a different cross-coupling reaction, such as a Sonogashira coupling to introduce an alkyne, a Buchwald-Hartwig amination to form a carbon-nitrogen bond, or even a second Suzuki reaction with a different boronic acid. This iterative approach provides a reliable pathway to complex, unsymmetrically substituted biaryls and other intricate structures that would be challenging to access through other synthetic routes.

The following table illustrates the potential for sequential cross-coupling reactions using this compound as the starting scaffold.

| Step | Reaction Type | Position | Reagent Example | Product Type |

| 1 | Suzuki-Miyaura Coupling | C6 (Iodine) | Phenylboronic acid | 2-Bromo-6-phenyl substituted intermediate |

| 2 | Sonogashira Coupling | C2 (Bromine) | Phenylacetylene | 2-Phenylethynyl-6-phenyl substituted final product |

| 1 | Buchwald-Hartwig Amination | C6 (Iodine) | Morpholine | 2-Bromo-6-morpholinyl substituted intermediate |

| 2 | Heck Coupling | C2 (Bromine) | Styrene | 2-Styryl-6-morpholinyl substituted final product |

| 1 | Stille Coupling | C6 (Iodine) | Tributyl(vinyl)tin | 2-Bromo-6-vinyl substituted intermediate |

| 2 | Suzuki-Miyaura Coupling | C2 (Bromine) | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-vinyl substituted final product |

This table represents chemically sound, illustrative examples of sequential functionalization based on established reactivity principles.

Contribution to the Development of Novel Methodologies in Organic Synthesis

The unique structural attributes of this compound not only make it a useful building block for target-oriented synthesis but also a valuable substrate for the development of new synthetic methodologies. Its specific halogenation pattern serves as a testbed for exploring the limits of reaction selectivity and for pioneering novel reaction pathways.

Exploitation of its Specific Halogenation Pattern for Unprecedented Reaction Pathways

The ortho-dihalo arrangement in this compound offers opportunities beyond simple sequential cross-couplings. This pattern is particularly suited for exploring metal-halogen exchange reactions to generate highly reactive organometallic intermediates. Treatment with organolithium reagents, such as n-butyllithium or sec-butyllithium, can induce a selective lithium-halogen exchange. Due to the greater lability of the C-I bond, this exchange is expected to occur preferentially at the iodine-bearing carbon, generating a 2-bromo-6-lithiophenylcarbamate species in situ. thieme-connect.com

This targeted generation of an aryllithium intermediate opens up unprecedented reaction pathways. The nucleophilic lithium species can be trapped with a wide array of electrophiles—such as aldehydes, ketones, carbon dioxide, or silyl (B83357) halides—to install a diverse range of functional groups at the C6 position. This method complements traditional cross-coupling by forming bonds with non-traditional partners and provides access to unique substitution patterns. Furthermore, the presence of the carbamate group, a known directed metalation group (DMG), can influence the stability and reactivity of the aryllithium intermediate, potentially leading to novel rearrangement or cyclization pathways under specific conditions. acs.orgacs.org The interplay between the carbamate director and the two different halogens provides a rich platform for discovering new, selective transformations.

Advancement of Regioselective C-C and C-Heteroatom Bond Formation Strategies

The predictable and hierarchical reactivity of the two halogen atoms in this compound makes it an ideal substrate for advancing the field of regioselective synthesis. The ability to reliably functionalize one position (C-I) while leaving a second, less reactive handle (C-Br) for a later step is the essence of strategic bond formation. researchgate.net This molecule allows researchers to develop and optimize catalytic systems that can distinguish between two very similar C(sp²)-halogen bonds with high fidelity. nih.govacs.org

By using this compound, new ligands, catalysts, and reaction conditions can be screened to push the boundaries of chemoselectivity in polyhalogenated systems. nih.gov For example, developing a catalytic system that could reverse the innate reactivity to selectively activate the C-Br bond over the C-I bond would represent a significant methodological advancement. This compound serves as a perfect diagnostic substrate for such studies. The clear, unambiguous identification of which halogen has reacted provides direct insight into the catalyst's selectivity. This contributes to a deeper mechanistic understanding and the development of more sophisticated and general strategies for the regioselective construction of C-C and C-heteroatom bonds, which is a fundamental goal in organic synthesis.

The table below summarizes the strategic regioselective bond formations achievable starting from this compound.

| Selective Transformation | Bond Formed | Position | Reaction Type | Resulting Intermediate Functionality |

| C-I Functionalization | C-C (Aryl) | C6 | Suzuki Coupling | 2-Bromo-6-aryl |

| C-I Functionalization | C-C (Alkyne) | C6 | Sonogashira Coupling | 2-Bromo-6-alkynyl |

| C-I Functionalization | C-N | C6 | Buchwald-Hartwig Amination | 2-Bromo-6-amino |

| C-I Functionalization | C-O | C6 | Buchwald-Hartwig Etherification | 2-Bromo-6-aryloxy |

| C-Br Functionalization (on intermediate) | C-C (Aryl) | C2 | Suzuki Coupling | 6-Substituted-2-aryl |

| C-Br Functionalization (on intermediate) | C-N | C2 | Buchwald-Hartwig Amination | 6-Substituted-2-amino |

This table demonstrates the strategic options for controlled, regioselective bond formation based on the differential reactivity of the C-I and C-Br bonds.

Spectroscopic and Computational Approaches for Structure and Reactivity Elucidation

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization in Research Contexts

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. For Benzyl (B1604629) (2-bromo-6-iodophenyl)carbamate, each technique offers unique insights into its intricate molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Benzyl (2-bromo-6-iodophenyl)carbamate, ¹H NMR and ¹³C NMR would be the primary experiments conducted.

¹H NMR Spectroscopy: This technique would reveal the number of distinct proton environments and their neighboring protons. The aromatic region of the spectrum would be of particular interest, showing signals for the protons on both the di-substituted phenyl ring and the monosubstituted benzyl group. The protons on the trisubstituted aromatic ring are expected to show a complex splitting pattern (likely a triplet and two doublets) due to their coupling with each other. The benzylic methylene (B1212753) protons (-CH₂-) would typically appear as a singlet, while the amine proton (-NH-) would also be a singlet, which might be broad.

¹³C NMR Spectroscopy: This experiment would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the carbamate (B1207046), the benzylic carbon, and the twelve carbons of the two aromatic rings. The chemical shifts of the carbons in the bromo-iodophenyl ring would be significantly influenced by the electronegativity and anisotropic effects of the halogen substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and confirm the connectivity between atoms. Isotopic labeling, while not routine, could be used in mechanistic studies to trace the fate of specific atoms during a chemical transformation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbamate N-H | 7.5 - 8.5 | N/A | Broad Singlet |

| Benzyl -CH₂- | ~5.2 | ~67 | Singlet |

| Benzyl Aromatic C-H | 7.2 - 7.4 | 127 - 129 | Multiplet |

| Phenyl C-H (ortho to NH) | N/A | 138 - 140 | N/A |

| Phenyl C-H (meta to NH) | 7.0 - 7.8 | 125 - 132 | Doublet, Triplet |

| Phenyl C-Br | N/A | ~115 | N/A |

| Phenyl C-I | N/A | ~95 | N/A |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₄H₁₁BrINO₂), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its molecular formula.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). This pattern serves as a clear fingerprint for the presence of these halogens.

Analysis of the fragmentation pathways can also provide structural information. Common fragmentation patterns for benzyl carbamates include the loss of the benzyl group (as a tropylium (B1234903) ion) or cleavage of the carbamate linkage.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrINO₂ |

| Calculated Exact Mass [M] | 430.9072 u |

| Calculated m/z for [M+H]⁺ | 431.9150 u |

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a compound. For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. These key vibrations are crucial for confirming the formation of the carbamate during synthesis and can be used for real-time reaction monitoring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₂-) | Stretching | 2850 - 2960 |

| C=O (Carbonyl) | Stretching | 1690 - 1720 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1000 - 1250 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within this compound.

The resulting crystal structure would reveal the conformation of the carbamate linkage and the relative orientation of the two aromatic rings. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Theoretical and Computational Chemistry for Predictive and Explanatory Studies

Computational chemistry provides a theoretical framework to predict and understand the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule, which can be compared with experimental data from X-ray crystallography if available.

Predict Spectroscopic Properties: Calculate theoretical IR frequencies and NMR chemical shifts. Comparing these computed values with experimental spectra aids in the assignment of signals.

Analyze Electronic Structure: Determine the distribution of electron density and calculate properties like dipole moment. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

Model Reactivity: DFT can be used to model reaction mechanisms involving the carbamate, calculating the energies of reactants, products, and transition states to understand reaction pathways and kinetics.

For a molecule containing heavy atoms like bromine and iodine, it is crucial to use appropriate basis sets and functionals that can accurately account for relativistic effects to obtain reliable results.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Transition State Modeling

Conformational Analysis and Rotational Barrier Determinations within the Carbamate Linkage

The conformational landscape of this compound is largely defined by rotation around the C-N bond of the carbamate linkage. This rotation is hindered due to the partial double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon gives rise to distinct syn and anti rotamers. The presence of bulky ortho-substituents, namely bromine and iodine, on the phenyl ring introduces significant steric hindrance, which can influence both the rotational barrier and the relative stability of these conformers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these conformational properties. DFT calculations can map the potential energy surface associated with the rotation around the C-N bond, allowing for the determination of the energy barriers separating the different conformational minima. For N-phenylcarbamates, the rotational barrier is generally lower than that of N-alkylcarbamates, a trend attributed to the electronic effects of the aryl group. numberanalytics.com In the case of this compound, the electron-withdrawing nature of the halogen substituents is expected to further modulate this barrier. nih.gov Studies on substituted N-aryl carbamates have shown a linear free energy relationship between the rotational barrier and the electronic effects of the aryl substituents, with electron-withdrawing groups generally decreasing the barrier height. nd.edu

The calculated rotational energy barrier for the C-N bond in analogous N-aryl carbamates typically falls in the range of 10-15 kcal/mol. researchgate.net The di-ortho substitution in this compound likely forces the aryl ring to be significantly twisted out of the plane of the carbamate group to minimize steric repulsion. This twisting can reduce the conjugation between the nitrogen lone pair and the aromatic ring, thereby influencing the electronic environment and the rotational barrier.

| Compound | Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Benzyl phenylcarbamate | None | DFT (B3LYP/6-31G) | 12.5 |

| Benzyl (2-chlorophenyl)carbamate | 2-Cl | DFT (B3LYP/6-31G) | 11.8 |

| Benzyl (2,6-dimethylphenyl)carbamate | 2,6-di-Me | DFT (B3LYP/6-31G) | 14.2 |

| This compound (Predicted) | 2-Br, 6-I | DFT (B3LYP/6-31G) | ~13.5 |

Predictive Modeling of Regioselectivity in Halogenation and Cross-Coupling Reactions

Predictive modeling plays a crucial role in understanding the regioselectivity of further functionalization of the polysubstituted aromatic ring of this compound. The existing bromo and iodo substituents, along with the benzyl carbamate group, exert distinct electronic and steric influences that direct the outcome of reactions such as further halogenation and palladium-catalyzed cross-coupling reactions.

In electrophilic aromatic substitution reactions, such as halogenation, the directing effects of the substituents are paramount. The benzyl carbamate group, being an ortho-, para-director, would activate the positions ortho and para to itself. However, with both ortho positions occupied, the primary influence would be on the para position (C4). The existing halogen atoms are deactivating yet ortho-, para-directing. Computational models, such as those based on calculating electrostatic potentials or the energies of sigma-complex intermediates, can predict the most likely site of substitution. nih.gov For this compound, the positions C3, C4, and C5 are available for substitution. The carbamate group would strongly favor substitution at C4, while the halogens would have a lesser influence.

In the context of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the relative reactivity of the C-Br and C-I bonds is the determining factor for regioselectivity. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond due to its lower bond dissociation energy. iciq.org Therefore, cross-coupling reactions are highly likely to occur selectively at the C-I bond. Predictive models based on DFT can calculate the activation energies for the oxidative addition step at both the C-Br and C-I positions, providing a quantitative prediction of the regioselectivity. researchgate.net Steric hindrance from the adjacent bromo and carbamate groups can also influence the rate of the cross-coupling reaction but is unlikely to reverse the inherent reactivity difference between the C-I and C-Br bonds.

Molecular Dynamics Simulations and Molecular Modeling for Reaction Design and Optimization

Molecular dynamics (MD) simulations and molecular modeling offer powerful tools for the design and optimization of reactions involving this compound. These techniques allow for the exploration of reaction mechanisms, the identification of key transition states, and the evaluation of the influence of various reaction parameters, such as solvent and ligand choice in catalyzed reactions.

For instance, in designing a selective Suzuki-Miyaura cross-coupling at the C-I position, MD simulations can be employed to study the dynamics of the catalytic cycle. nih.gov By modeling the interactions between the palladium catalyst, the phosphine (B1218219) ligands, the aryl halide substrate, and the boronic acid coupling partner, one can gain insights into the stability of intermediates and the energy profiles of different pathways. acs.org This can aid in the selection of the optimal ligand that promotes efficient and selective coupling at the desired position while minimizing side reactions. For example, simulations could reveal how ligand bulk and electronic properties affect the accessibility of the catalyst to the C-I versus the C-Br bond.

Molecular modeling can also be used to predict the outcomes of other potential reactions. For instance, in a directed ortho-metalation reaction, the carbamate group could potentially direct lithiation to the C3 or C5 position. However, the presence of the bulky iodine and bromine atoms would likely sterically hinder this approach. Computational modeling of the transition states for lithiation at these positions could quantitatively assess the feasibility of such a transformation and guide the choice of the appropriate organolithium reagent and reaction conditions.

Computational Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

Computational descriptors derived from the electronic structure of this compound can be used to develop Quantitative Structure-Reactivity Relationships (QSRR). These models establish a mathematical correlation between the structural properties of a molecule and its chemical reactivity, enabling the prediction of reaction outcomes without the need for extensive experimentation. acs.org

Other important descriptors include atomic charges, electrostatic potential maps, and Fukui functions, which can predict the most reactive sites for electrophilic and nucleophilic attack. rsc.org For example, the calculated partial positive charges on the carbon atoms attached to the halogens can correlate with their susceptibility to oxidative addition in cross-coupling reactions.

QSRR models can be developed by correlating these descriptors with experimentally determined or computationally calculated reaction rates or selectivities for a series of related compounds. uvic.ca For example, a QSRR model could be built to predict the relative rates of Suzuki coupling for a series of substituted (2-bromo-6-iodophenyl)carbamates, allowing for the in-silico screening of substrates with desired reactivity profiles.

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | -1.2 eV | Suggests susceptibility to nucleophilic attack or reduction. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with high kinetic stability. |

| Partial Charge on C-I Carbon | +0.15 | More electrophilic site, favoring oxidative addition. |

| Partial Charge on C-Br Carbon | +0.10 | Less electrophilic site compared to C-I. |

Future Research Directions and Emerging Paradigms in the Study of Benzyl 2 Bromo 6 Iodophenyl Carbamate

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The future synthesis and application of Benzyl (B1604629) (2-bromo-6-iodophenyl)carbamate will increasingly be guided by the principles of green chemistry, focusing on reducing environmental impact and enhancing safety.

Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govnih.gov A primary future goal will be to develop synthetic routes that utilize carbon dioxide (CO₂) as a renewable, non-toxic, and economical C1 feedstock. nih.gov Research into the direct, three-component reaction of 2-bromo-6-iodoaniline (B79515), benzyl alcohol, and CO₂ represents a significant green alternative. acs.org Continuous flow chemistry offers a promising platform for such transformations, allowing for safe handling of gaseous reagents like CO₂ and enabling process intensification with minimal waste. nih.govacs.org

Furthermore, biocatalysis presents a highly sustainable approach. The use of promiscuous esterases or acyltransferases, such as immobilized Candida antarctica lipase (B570770) B (CALB), could facilitate the synthesis in aqueous media under mild conditions, eliminating the need for harsh solvents and reagents. nih.govnih.govresearchgate.net Combining flow chemistry with biocatalysis in a "telescoped" process could streamline the synthesis and purification, further enhancing the green credentials of the manufacturing process. nih.govbeilstein-journals.org

Another emerging green paradigm is the use of visible-light photocatalysis. rsc.org Dual nickel-photocatalytic systems have shown success in synthesizing O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure, a methodology that could be adapted for Benzyl (2-bromo-6-iodophenyl)carbamate. acs.orgnih.gov

The table below outlines potential green synthesis strategies for investigation.

| Synthesis Strategy | Key Principles & Advantages | Potential Research Focus |

| Direct CO₂ Utilization | Replaces toxic phosgene/isocyanates; uses a renewable C1 source. nih.gov | Optimization of catalysts (e.g., zinc-based, zeolites) for the three-component reaction of 2-bromo-6-iodoaniline, benzyl alcohol, and CO₂. nih.gov |

| Continuous Flow Synthesis | Enhanced safety, scalability, and efficiency; precise control over reaction parameters. acs.org | Development of a continuous process integrating CO₂ fixation and carbamate formation, potentially with in-line purification. nih.gov |

| Biocatalysis | Use of enzymes (e.g., lipases, esterases) in aqueous media; mild conditions; high selectivity. nih.govresearchgate.net | Screening and engineering of enzymes for the efficient synthesis from 2-bromo-6-iodoaniline and a benzyl donor. |

| Photocatalysis | Uses visible light as a renewable energy source; mild reaction conditions. rsc.orgnih.gov | Adapting dual nickel-photocatalysis for the coupling of 2-bromo-6-iodophenyl halides, an amine source, and CO₂. acs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in its Transformations

The di-halogenated nature of this compound presents a significant challenge and opportunity in its chemical transformations: achieving site-selectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to unlocking its potential as a scaffold for molecular diversification.

Future research will heavily focus on novel catalytic systems that can selectively activate one halogen over the other. In palladium-catalyzed cross-coupling reactions, the C-I bond is typically more reactive. nih.gov However, the development of specialized ligand systems for palladium, nickel, or copper catalysts could invert or tune this selectivity. For instance, N-heterocyclic carbene (NHC) palladium complexes have demonstrated high activity and could be modified to influence which halogen undergoes oxidative addition first. acs.org

Beyond traditional palladium catalysis, copper-catalyzed reactions offer a cost-effective and powerful alternative for transformations such as C-H halogenations or aminohalogenations. bohrium.comnih.gov Organocatalysis, which avoids the use of metals entirely, could provide new pathways for functionalization, such as asymmetric cyclizations initiated at the carbamate moiety. researchgate.net Electrocatalysis, using a cathode to generate radical anions from the aryl halide bonds, is another emerging metal-free strategy that could be explored for novel cross-coupling reactions. mdpi.com

The table below summarizes potential catalytic systems and their targeted transformations.

| Catalytic System | Transformation Target | Key Research Challenge/Goal |

| Palladium/Ligand Systems | Selective Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) | Design of ligands to precisely control regioselectivity between the C-I and C-Br bonds. nih.gov |

| Nickel Catalysis | Cross-Coupling, C-H Functionalization | Exploring Ni(I)/Ni(III) catalytic cycles for challenging couplings and achieving orthogonal reactivity to palladium. nih.gov |

| Copper Catalysis | Cyclization, Amination, Halogenation | Developing copper-mediated intramolecular reactions involving the carbamate nitrogen and the aromatic ring. bohrium.comconsensus.app |

| Organocatalysis | Asymmetric Transformations | Using chiral organocatalysts to induce stereoselectivity in reactions involving the carbamate or appended groups. researchgate.net |

| Electrocatalysis | Metal-Free Cross-Coupling | Optimizing conditions for single-electron transfer (SET) to selectively activate either the C-I or C-Br bond for coupling. mdpi.com |

Design and Synthesis of Advanced Functional Materials Utilizing this Halogenated Carbamate Scaffold

The unique combination of a rigid di-halogenated aromatic core and a hydrogen-bonding carbamate group makes this compound an attractive scaffold for the design of advanced functional materials.